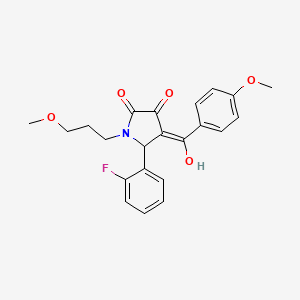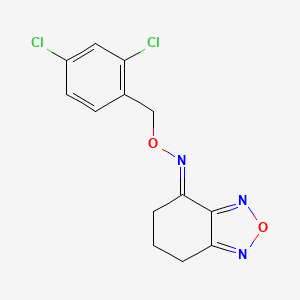![molecular formula C18H14O4 B5457581 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5457581.png)
1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one, also known as curcumin, is a natural compound found in the root of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one is complex and not fully understood. It is known to have anti-inflammatory, antioxidant, and anti-cancer properties. Curcumin has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation. It also activates Nrf2, a transcription factor that is involved in antioxidant defense. Curcumin has also been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer progression.
Biochemical and physiological effects:
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. Curcumin has also been shown to improve cognitive function, reduce blood glucose levels, and improve insulin sensitivity. In addition, 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one has been shown to have anti-microbial and anti-viral properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one in lab experiments is its low toxicity. Curcumin is generally considered safe and has low toxicity even at high doses. Another advantage is its wide range of potential therapeutic applications. However, one limitation of using 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one in lab experiments is its poor bioavailability. Curcumin has low solubility and is rapidly metabolized, which can limit its effectiveness in vivo.
Future Directions
There are many potential future directions for research on 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one. One area of interest is in the development of 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one analogs with improved bioavailability. Another area of interest is in the use of 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one in combination with other drugs or therapies to enhance its effectiveness. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one in various diseases.
Synthesis Methods
Curcumin can be synthesized through several methods, including extraction from the turmeric plant, chemical synthesis, and biosynthesis. The most common method of synthesis is extraction from the turmeric plant. The extraction process involves grinding the turmeric root into a powder and then extracting the 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-oneoids using a solvent such as ethanol.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. In cancer research, 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease research, 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one has been shown to have neuroprotective effects and improve cognitive function. In diabetes research, 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one has been shown to improve insulin sensitivity and reduce blood glucose levels. In cardiovascular disease research, 1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one has been shown to have anti-inflammatory and antioxidant effects, which may protect against heart disease.
properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-20-16-6-3-2-5-14(16)17-11-9-13(22-17)8-10-15(19)18-7-4-12-21-18/h2-12H,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLMQGIZIZYWJI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5457505.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-methyl-2-thienyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5457524.png)
![N-cyclopentyl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5457531.png)
![3-[4-(4-chlorobenzyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5457538.png)
![4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5457551.png)

![7-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5457580.png)
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5457584.png)
![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(4H-1,2,4-triazol-4-yl)isonicotinamide](/img/structure/B5457590.png)

![N-ethyl-N',N'-dimethyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5457607.png)
